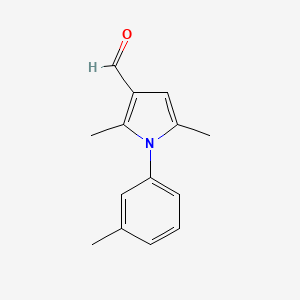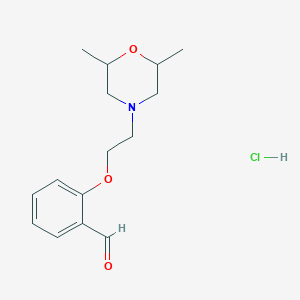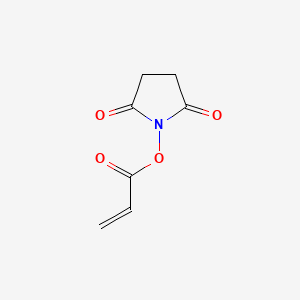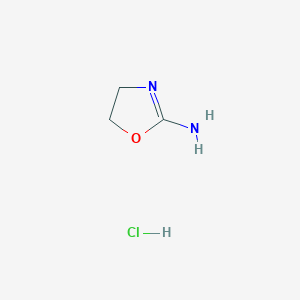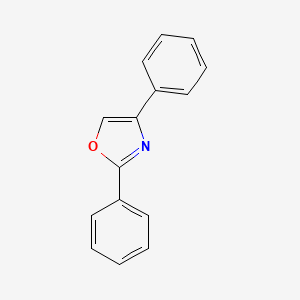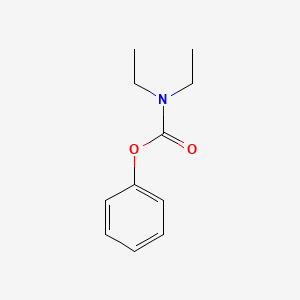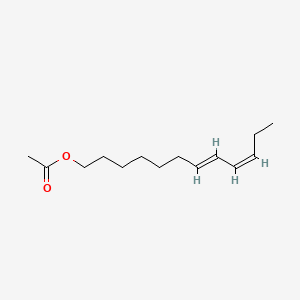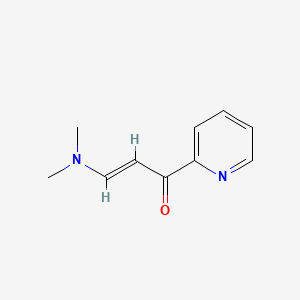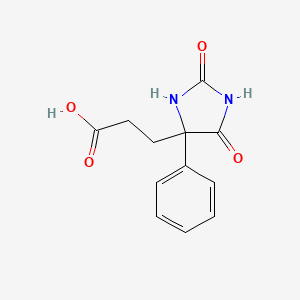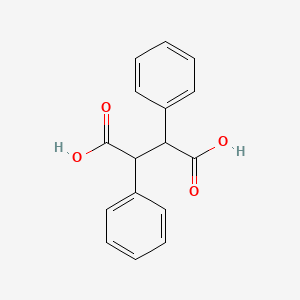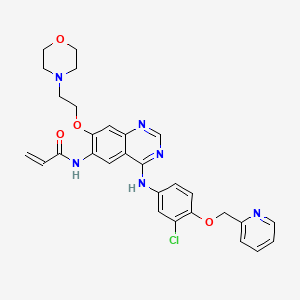
Tuxobertinib
描述
作用机制
Target of Action
Tuxobertinib, also known as BDTX-189, is an irreversible, orally active, ATP-competitive inhibitor that primarily targets the EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . These receptors play a crucial role in the growth and repair of normal cells. In certain cancers, these genes can have oncogenic allosteric, activating mutations, leading to uncontrolled cell growth .
Mode of Action
This compound interacts with its targets (EGFR and HER2) by binding to the tyrosine kinase, an enzyme of HER2, thereby reducing PI3-kinase and MAP-kinase signaling . This interaction blocks the activity of HER2, which helps to slow the growth and spread of cancer cells .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the EGFR and HER2 signaling pathways . By inhibiting these pathways, this compound disrupts the signaling that promotes cell growth and division, thereby slowing the progression of cancer .
Pharmacokinetics
It is known that this compound is orally active, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division. By blocking the activity of EGFR and HER2, this compound disrupts the signaling pathways that promote cell growth and division, thereby slowing the growth and spread of cancer cells .
生化分析
Biochemical Properties
Tuxobertinib interacts with several enzymes and proteins, primarily EGFR and HER2 . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding sites on these enzymes . This interaction disrupts the normal function of these enzymes, which play crucial roles in cell growth and proliferation .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . By inhibiting EGFR and HER2, this compound disrupts cell signaling pathways, potentially leading to reduced cell proliferation and growth .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with EGFR and HER2 . As an ATP-competitive inhibitor, it binds to the ATP-binding sites of these enzymes, preventing ATP from binding and thereby inhibiting the enzymes’ activity . This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
As an irreversible inhibitor, it is likely that its effects persist for some time after administration
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully elucidated. It is likely that the effects vary with dosage, with potential threshold effects observed at certain dosages. High doses may also have toxic or adverse effects .
Metabolic Pathways
Given its role as an EGFR/HER2 inhibitor, it is likely involved in pathways related to cell growth and proliferation .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
Given its role as an EGFR/HER2 inhibitor, it is likely localized to areas of the cell where these enzymes are found
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuxobertinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary, but it generally involves the use of specific reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
化学反应分析
Types of Reactions: Tuxobertinib primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of this compound .
科学研究应用
Tuxobertinib has significant potential in various fields of scientific research:
Chemistry: Used as a model compound to study the inhibition of EGFR and HER2.
Biology: Investigated for its effects on cellular signaling pathways and its potential to induce apoptosis in cancer cells.
Medicine: Being developed as a therapeutic agent for treating cancers with specific genetic mutations.
相似化合物的比较
Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Lapatinib: Inhibits both EGFR and HER2, used in the treatment of breast cancer.
Neratinib: An irreversible inhibitor of HER2 and EGFR
Uniqueness of Tuxobertinib: this compound is unique due to its ability to target allosteric mutations in both EGFR and HER2, which are not addressed by many other inhibitors. This specificity allows for more effective treatment of cancers driven by these mutations, with potentially fewer side effects .
属性
IUPAC Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBPKFXWOPYJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2414572-47-5 | |
| Record name | Tuxobertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414572475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuxobertinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE2107J4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



